molecular formula C13H17ClO2S B4953560 1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol

1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol

Cat. No.: B4953560
M. Wt: 272.79 g/mol
InChI Key: HUWNNMHZVZTFAE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol is an organic compound that features a chlorophenyl group, a methylsulfanyl group, and a prop-2-enoxypropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol typically involves multiple steps. One common route includes the following steps:

    Formation of the chlorophenylmethylsulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium methylsulfide to form 4-chlorobenzyl methyl sulfide.

    Alkylation: The intermediate is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.

    Ring-opening reaction: The epoxide is subjected to a ring-opening reaction with allyl alcohol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Addition: The allyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Addition: Electrophiles like bromine or hydrogen chloride can be used for addition reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Halogenated or hydrogenated products.

Scientific Research Applications

1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Shares the chlorophenyl and methylsulfanyl groups but differs in the overall structure.

    4-(Chlorophenyl)methylsulfanyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2S/c1-2-7-16-8-13(15)10-17-9-11-3-5-12(14)6-4-11/h2-6,13,15H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNNMHZVZTFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CSCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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